6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one and a brominating agent.
Bromination Reaction: The bromination of the starting material is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for precise control of reaction parameters and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-one: Lacks the bromine atom but shares the core structure.
6-Chloro-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens might not, making this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANLAPCTZVVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)NC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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